Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane
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Overview
Description
2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound that features both phosphine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the reaction of diphenylphosphine with a suitable oxazole derivative. One common method includes the use of chlorodiphenylphosphine and an oxazole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine and oxazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Halogenated compounds and strong bases or acids.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phosphine and oxazole compounds.
Scientific Research Applications
2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with metal centers in catalytic processes. The phosphine group acts as a donor ligand, coordinating with metal atoms to form stable complexes. These complexes facilitate various chemical transformations by providing a favorable environment for the reaction to occur .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,2-Bis(diphenylphosphino)ethane
- Bis(diphenylphosphino)phenyl ether
Uniqueness
2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of phosphine and oxazole functionalities, which provide distinct electronic and steric properties. This uniqueness enhances its effectiveness as a ligand in catalytic processes compared to other similar compounds .
Properties
IUPAC Name |
diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSAXROROGQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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